molecular formula C12H10O4S B3827783 2-(2-naphthylsulfonyl)acetic acid CAS No. 15295-72-4

2-(2-naphthylsulfonyl)acetic acid

Cat. No.: B3827783
CAS No.: 15295-72-4
M. Wt: 250.27 g/mol
InChI Key: MKHDCRVCMRBIRI-UHFFFAOYSA-N
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Description

2-(2-Naphthylsulfonyl)acetic acid is an organic compound with the molecular formula C12H10O4S It is characterized by the presence of a naphthalene ring system substituted with a sulfonyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-naphthylsulfonyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of glycine with N-(2-naphthalenylsulfonyl) ethyl ester under specific conditions . The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Naphthylsulfonyl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can participate in substitution reactions, where the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.

Scientific Research Applications

2-(2-Naphthylsulfonyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a therapeutic agent due to its unique structural properties.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-naphthylsulfonyl)acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and proteins, affecting their activity and function. The compound may also participate in signaling pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenesulfonic acid: Shares the naphthalene and sulfonyl moieties but lacks the acetic acid group.

    2-Naphthol: Contains a hydroxyl group instead of a sulfonyl group.

    Naphthalene-2-sulfonic acid: Similar structure but different functional groups.

Uniqueness

2-(2-Naphthylsulfonyl)acetic acid is unique due to the presence of both the sulfonyl and acetic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-naphthalen-2-ylsulfonylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4S/c13-12(14)8-17(15,16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHDCRVCMRBIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201288277
Record name 2-(2-Naphthalenylsulfonyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15295-72-4
Record name 2-(2-Naphthalenylsulfonyl)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15295-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Naphthalenylsulfonyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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